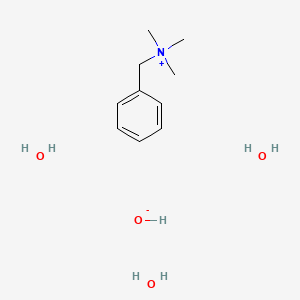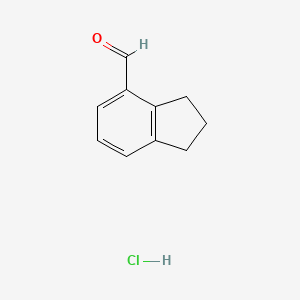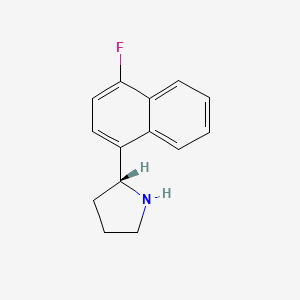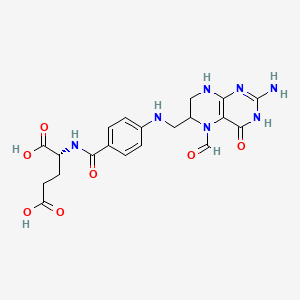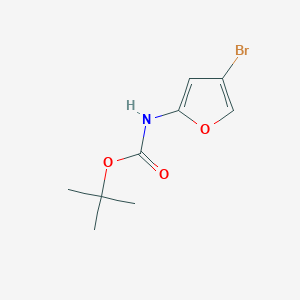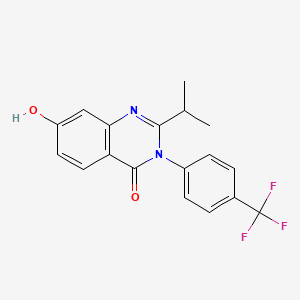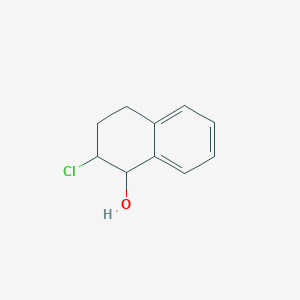
3-Oxazolidinecarboxylicacid,4-(3,4-difluorophenyl)-5-methyl-2-oxo-,4-nitrophenylester,(4R,5R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxazolidinecarboxylicacid,4-(3,4-difluorophenyl)-5-methyl-2-oxo-,4-nitrophenylester,(4R,5R)-rel- is a complex organic compound that belongs to the class of oxazolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of difluorophenyl and nitrophenyl groups in the molecule suggests potential biological activity and utility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinecarboxylicacid,4-(3,4-difluorophenyl)-5-methyl-2-oxo-,4-nitrophenylester,(4R,5R)-rel- typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step may involve a nucleophilic substitution reaction where a difluorophenyl halide reacts with the oxazolidine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with 4-nitrophenol under dehydrating conditions, often using agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitrophenyl ester can yield the corresponding amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or H2/Pd (hydrogenation over palladium) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like AlCl3 (aluminum chloride) or FeCl3 (ferric chloride).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammatory diseases.
Biological Research: Studying the biological activity of difluorophenyl and nitrophenyl derivatives.
Industrial Chemistry: Used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, oxazolidines can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Known for their antibacterial properties.
Fluorophenyl Derivatives: Often used in drug design for their enhanced metabolic stability and bioavailability.
Nitrophenyl Esters: Commonly used as intermediates in organic synthesis.
Uniqueness
The combination of oxazolidine, difluorophenyl, and nitrophenyl groups in this compound makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H12F2N2O6 |
|---|---|
Molecular Weight |
378.28 g/mol |
IUPAC Name |
(4-nitrophenyl) (4S,5S)-4-(3,4-difluorophenyl)-5-methyl-2-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C17H12F2N2O6/c1-9-15(10-2-7-13(18)14(19)8-10)20(16(22)26-9)17(23)27-12-5-3-11(4-6-12)21(24)25/h2-9,15H,1H3/t9-,15+/m0/s1 |
InChI Key |
DARRWSODOOEPJH-BJOHPYRUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](N(C(=O)O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)F |
Canonical SMILES |
CC1C(N(C(=O)O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




